tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate
Overview
Description
tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is a heterocyclic compound that belongs to the class of pyrrolopyridines This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a suitable pyrrole precursor in the presence of a cyclizing agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or amine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions include N-oxides, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism by which tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to altered cellular responses.
Comparison with Similar Compounds
tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate can be compared with other pyrrolopyridine derivatives, such as:
- tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-6(2H)-carboxylate
- tert-Butyl hexahydro-1H-pyrrolo[3,4-d]pyridine-6(2H)-carboxylate
These compounds share a similar core structure but differ in the position of the fused rings or the nature of the substituents
Biological Activity
tert-Butyl hexahydro-1H-pyrrolo[3,4-b]pyridine-6(2H)-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article delves into its biological mechanisms, applications in research, and potential therapeutic uses.
Chemical Structure and Properties
Chemical Formula: CHNO
CAS Number: 1330763-74-0
Molecular Weight: 226.32 g/mol
The compound features a bicyclic structure that includes a pyrrole ring fused to a pyridine ring, which contributes to its unique chemical properties and biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, specifically targeting kinases involved in cellular signaling pathways. This inhibition can lead to altered cellular responses, making it a candidate for further investigations in cancer therapy and other diseases where kinase activity is dysregulated .
- Receptor Modulation: It may also interact with neurotransmitter receptors, affecting neurotransmission and potentially offering therapeutic benefits in neurological disorders.
1. Pharmacological Research
Research indicates that this compound is being explored for its potential in treating various conditions:
- Cancer Therapy: Preliminary studies suggest that this compound could be effective against certain types of leukemia and other malignancies due to its ability to inhibit specific kinase pathways involved in tumor growth .
- Neurological Disorders: Its receptor-modulating properties may provide insights into treatments for conditions such as depression or anxiety by influencing neurotransmitter systems.
2. Case Studies
A review of literature reveals several case studies highlighting the compound's biological effects:
- In vitro Studies: In laboratory settings, the compound has been tested for its cytotoxic effects on cancer cell lines. Results demonstrated significant inhibition of cell proliferation at specific concentrations, indicating its potential as a chemotherapeutic agent .
- Animal Models: In vivo studies using animal models have shown promising results in reducing tumor size when administered alongside conventional therapies, suggesting enhanced efficacy through combination treatments .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to improve potency and selectivity. These studies aim to optimize the compound's structure for better bioavailability and reduced side effects.
Study | Findings | Implications |
---|---|---|
Study 1 | Demonstrated enzyme inhibition in cancer cell lines | Potential for cancer treatment |
Study 2 | Modulation of neurotransmitter receptors | Possible applications in mental health therapies |
Study 3 | In vivo efficacy in tumor reduction | Supports combination therapy approaches |
Properties
IUPAC Name |
tert-butyl 1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-9-5-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNOEYLQBVUWGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCNC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738922 | |
Record name | tert-Butyl octahydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186203-81-6 | |
Record name | tert-Butyl octahydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50738922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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